

Application Notes and Protocols for NMR

Spectroscopy of D-Glucose-18O-1

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	D-Glucose-18O-1	
Cat. No.:	B12412529	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the analysis of D-Glucose-¹⁸O-1 using Nuclear Magnetic Resonance (NMR) spectroscopy. The primary application of this technique is the study of enzyme kinetics and metabolic pathways by observing the isotope effect of ¹⁸O on the ¹³C NMR spectrum of glucose.

Introduction

The incorporation of an ¹⁸O isotope at the C1 position of D-glucose induces a small but measurable upfield shift in the ¹³C NMR signal of the directly attached carbon. This phenomenon, known as the ¹⁸O isotope-induced shift, provides a powerful tool for investigating reactions involving the cleavage or formation of the C1-O bond. By monitoring the changes in the ¹³C NMR spectrum over time, researchers can elucidate reaction mechanisms and quantify metabolic fluxes. This non-invasive technique offers distinct advantages over other methods by allowing for the simultaneous observation of all sugar species in solution and avoiding potential artifacts from derivatization.[1]

Key Applications

 Enzyme Kinetics: Studying the kinetics of oxygen exchange at the anomeric carbon of sugars, catalyzed by enzymes such as mutarotases and glycosidases.

- Metabolic Pathway Tracing: Tracing the incorporation of ¹⁸O from labeled water (H₂¹⁸O) into glucose and its metabolites to elucidate pathways like gluconeogenesis.[2]
- Structural Elucidation: Confirming the position of ¹⁸O labeling in glucose molecules.

Data Presentation

The following table summarizes the key quantitative data related to the NMR analysis of ¹⁸O-labeled glucose.

Parameter	Value	Description	Reference
¹⁸ O Isotope Shift on ¹³ C- ¹	~0.02-0.05 ppm	The upfield shift of the C1 signal upon substitution of ¹⁶ O with ¹⁸ O. The exact value is solvent and temperature dependent.	[1]
¹³ C Chemical Shifts (α-D-Glucose in D ₂ O)	C1: 92.7 ppm, C2: 72.0 ppm, C3: 73.4 ppm, C4: 70.2 ppm, C5: 72.0 ppm, C6: 61.2 ppm	Approximate chemical shifts of the carbon atoms in the α-anomer of D-glucose.	[3]
¹³ C Chemical Shifts (β-D-Glucose in D₂O)	C1: 96.7 ppm, C2: 74.8 ppm, C3: 76.5 ppm, C4: 70.2 ppm, C5: 76.5 ppm, C6: 61.2 ppm	Approximate chemical shifts of the carbon atoms in the β-anomer of D-glucose.	[3]

Experimental Protocols

Protocol 1: Sample Preparation for ¹³C NMR Analysis of D-Glucose-¹⁸O-1

This protocol outlines the steps for preparing a sample of D-Glucose-¹⁸O-1 for ¹³C NMR analysis. For optimal results, it is recommended to also use ¹³C-labeled glucose (e.g., D-[1-¹³C]glucose) to enhance the signal-to-noise ratio of the C1 carbon.

Materials:

- D-Glucose-¹⁸O-1 (or D-[1-¹³C, 1-¹⁸O]glucose)
- Deuterium oxide (D2O, 99.9%)
- 5 mm NMR tubes[4]
- Vortex mixer
- Pipettes
- Filter (e.g., cotton plug in a Pasteur pipette)

Procedure:

- Weighing the Sample: Accurately weigh 10-50 mg of D-Glucose-¹⁸O-1.[2][5] A higher concentration is generally better for ¹³C NMR due to its lower sensitivity.[4]
- Dissolving the Sample: Dissolve the weighed sample in 0.5-0.6 mL of D₂O in a small vial.[2] [4] D₂O is used as the solvent to avoid a large solvent signal in ¹H NMR and to provide a lock signal for the NMR spectrometer.
- Mixing: Gently vortex the vial to ensure the sample is completely dissolved.
- Filtering the Solution: To remove any particulate matter that could degrade the spectral quality, filter the solution. This can be done by passing the solution through a Pasteur pipette with a small cotton plug into a clean 5 mm NMR tube.[4]
- Sample Volume Adjustment: Ensure the final volume of the solution in the NMR tube is approximately 0.5-0.6 mL, which corresponds to a height of about 4-5 cm.[2][4]
- Capping and Labeling: Cap the NMR tube securely and label it clearly.

Protocol 2: 13C NMR Data Acquisition

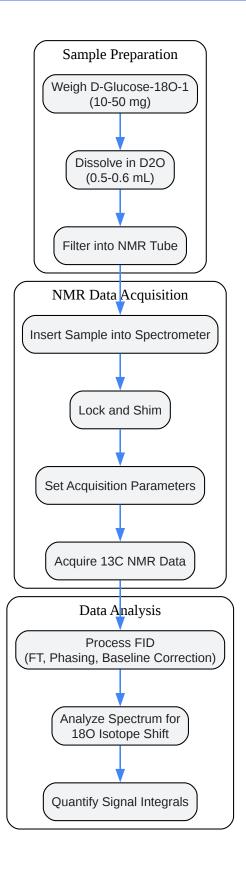
This protocol provides a general procedure for acquiring a ¹³C NMR spectrum to observe the ¹⁸O isotope shift. Specific parameters may need to be optimized for the particular instrument being used.

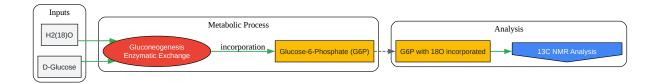
Instrument:

• NMR Spectrometer (e.g., 400 MHz or higher) equipped with a ¹³C probe.

Typical Acquisition Parameters:

Parameter	Suggested Value	Purpose
Pulse Program	zgpg30 or similar proton-gated decoupling sequence	To obtain a quantitative ¹³ C spectrum with suppression of the Nuclear Overhauser Effect (NOE).
Number of Scans (NS)	1024 or higher	To achieve a sufficient signal- to-noise ratio for the ¹³ C signal.
Relaxation Delay (D1)	5 x T1	A sufficient delay to allow for full relaxation of the carbon nuclei, crucial for quantitative analysis. For C1 of glucose, a delay of 10-30 seconds is recommended.
Acquisition Time (AQ)	~1-2 seconds	The duration of the data collection.
Spectral Width (SW)	~200-250 ppm	To cover the entire range of ¹³ C chemical shifts for carbohydrates.
Temperature	298 K (25 °C)	Maintain a constant temperature for reproducibility.


Procedure:


- Insert the Sample: Insert the prepared NMR tube into the spectrometer.
- Lock and Shim: Lock onto the deuterium signal from the D₂O solvent and shim the magnetic field to achieve optimal homogeneity.
- Set Up the Experiment: Load a standard ¹³C experiment and modify the acquisition parameters as suggested in the table above.
- Acquire the Data: Start the acquisition. The experiment may take several hours to complete
 depending on the sample concentration and the desired signal-to-noise ratio.
- Process the Data: After data acquisition, perform a Fourier transform, phase correction, and baseline correction on the resulting Free Induction Decay (FID).
- Analyze the Spectrum: Identify the C1 signals for the α and β anomers of glucose. The presence of 18 O will result in a small, upfield-shifted peak adjacent to the main 16 O-C1 peak for each anomer. The separation between these peaks is the 18 O isotope-induced shift.

Visualizations

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 13C glucose labelling studies using 2D NMR are a useful tool for determining ex vivo whole organ metabolism during hypothermic machine perfusion of kidneys - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sites.uclouvain.be [sites.uclouvain.be]
- 3. NMR study on [1-13C]glucose metabolism in the rat brain during hypoxia PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- To cite this document: BenchChem. [Application Notes and Protocols for NMR Spectroscopy of D-Glucose-¹⁸O-1]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12412529#nmr-spectroscopy-techniques-for-d-glucose-18o-1-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com